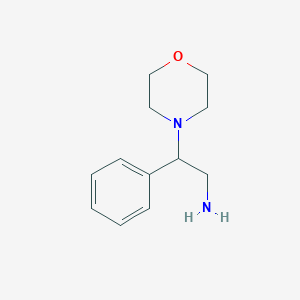

2-Morpholin-4-yl-2-phenylethylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Morpholin-4-yl-2-phenylethylamine is a chemical compound that is part of a broader class of morpholine derivatives. These compounds are of interest due to their potential applications in various fields, including materials science and pharmaceuticals. The morpholine moiety is a common feature in molecules designed for biological activity, and modifications on this structure can lead to compounds with diverse properties and applications .

Synthesis Analysis

The synthesis of morpholine derivatives can involve multiple steps and various chemical reactions. For instance, the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, a related compound, was achieved in nine steps with an overall yield of 36%, highlighting the complexity and the challenges in synthesizing such molecules . Another example is the synthesis of a Schiff base oligomer, which was synthesized via oxidative polycondensation using air O2 and NaOCl oxidants in an alkaline medium . These examples demonstrate the diverse synthetic routes that can be employed to obtain morpholine derivatives.

Molecular Structure Analysis

The molecular structure of morpholine derivatives is characterized using various spectroscopic techniques such as NMR, FT-IR, and UV-Vis. For example, the structure of a novel 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid was elucidated using these methods, supplemented by density functional theory (DFT) calculations . The crystal structure of related compounds, such as a zinc(II) complex with a morpholine derivative ligand, was determined by single X-ray crystallography .

Chemical Reactions Analysis

Morpholine derivatives can participate in a variety of chemical reactions. The Schiff base oligomer mentioned earlier can form metal complex compounds with various metal ions, indicating its potential to engage in coordination chemistry . The reactivity of these compounds can be further explored through their ability to undergo reactions such as bromination, dehydration, and cyclization, as seen in the synthesis of related morpholine compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives, such as their thermal behavior, molecular orbitals, and conductivity, are crucial for their potential applications. The Schiff base oligomer's thermal degradation and conductivity were studied, and its oligomer-metal complex compounds showed increased conductivity when doped with iodine . The novel pyrrolidine derivative's nonlinear optical properties were investigated, and its hyperpolarizability suggests potential as a future NLO material . Additionally, the crystal structure of a palladium complex with a morpholine derivative ligand revealed a planar coordination around the palladium atom, which is significant for understanding its reactivity and properties .

科学的研究の応用

1. Medicinal Chemistry and Drug Design

2-Morpholin-4-yl-2-phenylethylamine derivatives have been actively investigated in medicinal chemistry. These compounds have been synthesized and characterized, demonstrating potential in various medical applications. For instance, an orally active, water-soluble neurokinin-1 receptor antagonist exhibiting high affinity and efficacy in pre-clinical tests for emesis and depression was developed, indicating the compound's utility in therapeutic interventions (Harrison et al., 2001). Similarly, derivatives such as dimethyl [(2R,3R,5S)-5-phenylmorpholine-2,3-diyl]diacetate have been synthesized, showcasing their role as versatile chemical tools in constructing heterocyclic scaffolds important for drug development (Pandey et al., 2012).

2. Photodynamic Therapy and Cancer Treatment

The compound has also found applications in photodynamic therapy, especially in treating cancers. Phthalocyanine derivatives possessing 2-(morpholin-4-yl)ethoxy groups were synthesized and revealed promising results in singlet oxygen production and in vitro cancer cell line models. Particularly, the zinc(II) phthalocyanine derivative showed substantial cytotoxic activity in prostate and malignant melanoma cell lines, underlining its potential as a therapeutic agent (Kucińska et al., 2015).

3. Antifungal and Antibacterial Agents

Several studies have focused on the antifungal and antibacterial properties of 2-Morpholin-4-yl-2-phenylethylamine derivatives. Compounds like 2-(2-oxo-morpholin-3-yl)-acetamide derivatives were identified as broad-spectrum antifungal agents, showing efficacy against Candida and Aspergillus species. The introduction of structural modifications enhanced their stability and maintained their in vitro antifungal activity, highlighting their potential as fungicidal agents (Bardiot et al., 2015).

4. Synthesis of Heterocyclic Scaffolds

The compound is used as a precursor or intermediate in the synthesis of complex heterocyclic structures. It serves as a building block for creating novel compounds with potential therapeutic properties. For example, a study demonstrated the synthesis of various heterocyclic scaffolds using morpholine derivatives, showcasing the compound's versatility and its significance in medicinal chemistry research (Rodriguez Aristegui et al., 2006).

Safety and Hazards

2-Morpholin-4-yl-2-phenylethylamine is considered hazardous. It has been assigned the signal word “Danger” and is associated with the hazard statement H301 . Precautionary measures include avoiding all personal contact, including inhalation, and using protective clothing when risk of exposure occurs .

特性

IUPAC Name |

2-morpholin-4-yl-2-phenylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c13-10-12(11-4-2-1-3-5-11)14-6-8-15-9-7-14/h1-5,12H,6-10,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNSRJWLIVDXDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CN)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390161 |

Source

|

| Record name | 2-Morpholin-4-yl-2-phenylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Morpholin-4-yl-2-phenylethylamine | |

CAS RN |

31466-44-1 |

Source

|

| Record name | 2-Morpholin-4-yl-2-phenylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde](/img/structure/B1274542.png)

![[3-(1H-Benzoimidazol-2-yl)-propyl]-methyl-amine](/img/structure/B1274548.png)

![3-Amino-3-[4-(3-methylbutoxy)phenyl]propanoic acid](/img/structure/B1274555.png)